molecular formula C5H6N4O2 B7794531 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Cat. No.: B7794531
M. Wt: 154.13 g/mol
InChI Key: DRDJDNORXOOBHR-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol This compound is part of the pyrimidinone family, characterized by a pyrimidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one typically involves the nitration of 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxamide followed by reduction and amination steps. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the nitroso group can yield corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

  • 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
  • 4-Pyrimidinol, 6-amino-2-methyl-5-nitroso-
  • 4(3H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-

Comparison: While these compounds share a similar pyrimidinone core structure, 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitroso group, in particular, plays a crucial role in its interaction with molecular targets and its potential therapeutic applications .

Properties

IUPAC Name

6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJDNORXOOBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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